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Compound of Interest

Compound Name:
(4-Chlorophenyl)methyl 2-

chloroacetate

CAS No.: 55704-51-3

Cat. No.: B11962849

Get Quote

Technical Monograph: (4-Chlorophenyl)methyl 2-
chloroacetate
Structure, Synthesis, and Reactivity Profile

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]
(4-Chlorophenyl)methyl 2-chloroacetate, commonly referred to as 4-chlorobenzyl

chloroacetate, is a bifunctional electrophilic intermediate used primarily in the synthesis of

heterocyclic pharmaceutical scaffolds and agrochemical precursors. It combines the lability of a

benzyl ester with the high alkylating potential of an

-chloro ester.
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IUPAC Name: (4-Chlorophenyl)methyl 2-chloroacetate

Common Name: 4-Chlorobenzyl chloroacetate

Molecular Formula:

Molecular Weight: 219.06 g/mol

SMILES:ClCC(=O)OCC1=CC=C(Cl)C=C1

Key Functional Groups:

-Chloro Ester: High susceptibility to

nucleophilic attack.

Benzyl Ester: Acid-labile protecting group; susceptible to hydrogenolysis.

Aryl Chloride: Generally inert under standard nucleophilic substitution conditions (requires

Pd-catalysis for activation).

Physicochemical Properties (Predicted)
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Property Value (Approximate) Context

Physical State
Viscous Liquid / Low-Melting

Solid

The para-chloro substituent

increases crystallinity

compared to unsubstituted

benzyl esters.

Boiling Point 280–290 °C (760 mmHg)
High boiling point due to

molecular weight and polarity.

Density ~1.31 g/cm³

Halogenation significantly

increases density relative to

water.

LogP 2.8 – 3.1

Moderately lipophilic; suitable

for membrane permeability in

biological assays.

Solubility Soluble in DCM, EtOAc, THF
Hydrolytically unstable in

aqueous basic media.

Synthetic Architecture
The synthesis of (4-chlorophenyl)methyl 2-chloroacetate is best achieved via nucleophilic

acyl substitution using chloroacetyl chloride. While Fischer esterification (acid-catalyzed

reaction with chloroacetic acid) is possible, the acyl chloride route offers superior yields and

simplified purification by avoiding the equilibrium limitations of direct esterification.

Reaction Mechanism
The reaction proceeds via an addition-elimination mechanism where the hydroxyl oxygen of 4-

chlorobenzyl alcohol attacks the carbonyl carbon of chloroacetyl chloride. A non-nucleophilic

base (Triethylamine or Pyridine) is required to scavenge the HCl byproduct, driving the

equilibrium forward and preventing acid-catalyzed degradation.

Experimental Protocol
Objective: Synthesis of 4-chlorobenzyl chloroacetate on a 10 mmol scale.
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Reagents:

4-Chlorobenzyl alcohol (1.42 g, 10.0 mmol)

Chloroacetyl chloride (1.24 g, 11.0 mmol, 1.1 eq)

Triethylamine (

) (1.52 g, 15.0 mmol, 1.5 eq)

Dichloromethane (DCM) (anhydrous, 30 mL)

Step-by-Step Methodology:

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and

nitrogen inlet.

Solvation: Dissolve 4-chlorobenzyl alcohol in 25 mL of anhydrous DCM. Cool the solution to

0 °C using an ice/water bath.

Base Addition: Add

dropwise. Ensure the temperature remains < 5 °C.

Acylation: Dilute chloroacetyl chloride in 5 mL DCM. Add this solution dropwise to the

reaction mixture over 20 minutes. Note: The reaction is exothermic.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor

via TLC (Hexane:EtOAc 4:1) for the disappearance of the alcohol.

Quench & Workup:

Quench with cold water (20 mL).

Wash the organic layer successively with 1M HCl (2 x 15 mL) to remove excess amine.

Wash with saturated

(15 mL) and Brine (15 mL).
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Isolation: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in

Hexanes).

Synthesis Workflow Visualization
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Start: 4-Chlorobenzyl Alcohol
in DCM (0°C)

Add Triethylamine (1.5 eq)
Scavenge HCl

Dropwise Addition:
Chloroacetyl Chloride (1.1 eq)

 Maintain < 5°C

Stir at RT (3 hrs)
Monitor via TLC

 Exothermic

Quench & Workup:
1. Water

2. 1M HCl (Remove Amine)
3. NaHCO3 (Neutralize)

 Alcohol Consumed

Dry (Na2SO4) & Concentrate

Final Product:
4-Chlorobenzyl chloroacetate

Click to download full resolution via product page

Figure 1: Step-by-step process flow for the acylation of 4-chlorobenzyl alcohol.
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Reactivity & Mechanistic Pathways[3][8]
The utility of (4-chlorophenyl)methyl 2-chloroacetate lies in its bis-electrophilic nature. It

possesses two distinct reactive sites that can be manipulated orthogonally under specific

conditions.

Primary Reactivity: Alkylation
The carbon adjacent to the chlorine (

-carbon) is highly electrophilic. The ester carbonyl group exerts an electron-withdrawing
inductive effect (-I), enhancing the electrophilicity of the methylene group.

Nucleophiles: Primary/secondary amines, thiols, and azides.

Mechanism: Direct

displacement of the chloride leaving group.

Application: This pathway is critical for synthesizing 2-aminothiazol-4-ones (via reaction with

thioureas) or pseudopeptides.

Secondary Reactivity: Ester Hydrolysis
The benzyl ester linkage is susceptible to hydrolysis under both acidic and basic conditions.

However, in synthetic schemes, it is often treated as a protecting group for the carboxylic acid,

cleavable via hydrogenolysis (

) which leaves the sensitive

-chloro group intact (unless prolonged exposure reduces the C-Cl bond).

Mechanistic Diagram
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(4-Chlorophenyl)methyl
2-chloroacetate

Site A: Alpha-Carbon
(SN2 Attack) Primary Reactivity

Site B: Ester Carbonyl
(Acyl Substitution)

 Secondary Reactivity

Product: Glycinates/Peptidomimetics
(Reaction w/ Amines)

Product: Thioethers/Thiazolidinones
(Reaction w/ Thiols/Thiourea)

Product: Chloroacetic Acid + Alcohol
(Hydrolysis)

Click to download full resolution via product page

Figure 2: Orthogonal reactivity profile showing nucleophilic attack sites.

Handling, Safety, & Stability
As an alkylating agent, this compound poses specific health hazards. Protocols must be self-

validating regarding containment and exposure control.

Hazard Identification (GHS Classification)
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]

Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

Lachrymator: Like many

-halo esters, it can induce tearing.

Storage & Stability
Hydrolytic Sensitivity: Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

Moisture leads to the formation of chloroacetic acid (corrosive) and 4-chlorobenzyl alcohol.

Temperature: Store at 2–8 °C.

Shelf Life: 12–24 months if strictly anhydrous.
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Disposal Protocol
Do not dispose of down the drain.

Neutralization: Treat waste solutions with dilute ammonia or sodium hydroxide to hydrolyze

the ester and neutralize the alkylating potential (convert to glycolic acid derivatives).

Incineration: Dispose of via a licensed chemical waste contractor for high-temperature

incineration equipped with scrubbers for HCl gas.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11962849/docs#4-chlorophenyl-methyl-2-
chloroacetate-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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